molecular formula C12H16O2 B14273802 6-(4-Hydroxyphenyl)hexan-2-one CAS No. 169334-30-9

6-(4-Hydroxyphenyl)hexan-2-one

Cat. No.: B14273802
CAS No.: 169334-30-9
M. Wt: 192.25 g/mol
InChI Key: YHDMIGOYDMEUIW-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)hexan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyphenyl group attached to the sixth carbon of a hexan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)hexan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and hexan-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and hexan-2-one in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using a metal catalyst, such as palladium or platinum, to facilitate the reduction step.

    Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to enhance the reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenyl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-(4-Hydroxyphenyl)hexanoic acid.

    Reduction: Formation of 6-(4-Hydroxyphenyl)hexan-2-ol.

    Substitution: Formation of 6-(4-Alkoxyphenyl)hexan-2-one.

Scientific Research Applications

6-(4-Hydroxyphenyl)hexan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)hexan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)butan-2-one:

    4-(4-Hydroxyphenyl)but-3-en-2-one: Known for its α-amylase and α-glucosidase inhibition properties.

Uniqueness

6-(4-Hydroxyphenyl)hexan-2-one is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

169334-30-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-(4-hydroxyphenyl)hexan-2-one

InChI

InChI=1S/C12H16O2/c1-10(13)4-2-3-5-11-6-8-12(14)9-7-11/h6-9,14H,2-5H2,1H3

InChI Key

YHDMIGOYDMEUIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC1=CC=C(C=C1)O

Origin of Product

United States

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